molecular formula C17H12F2N2O2 B11356716 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

Cat. No.: B11356716
M. Wt: 314.29 g/mol
InChI Key: BXXBFEIVGGFTBZ-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group, an oxazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-difluoroaniline with glyoxal in the presence of an acid catalyst can yield the oxazole intermediate.

    Coupling with Methylbenzamide: The oxazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and difluorophenyl group contribute to its stability and potential as a versatile research tool.

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C17H12F2N2O2/c1-10-4-2-3-5-12(10)17(22)20-16-9-15(21-23-16)11-6-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,22)

InChI Key

BXXBFEIVGGFTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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